4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide
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Overview
Description
4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide is a chemical compound with the molecular formula C13H12F3N3O4S. It is known for its unique structure, which includes a pyrimidine ring substituted with methoxy groups and a trifluoromethylphenyl group.
Preparation Methods
The synthesis of 4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of methoxy groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the trifluoromethylphenyl group: This step involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group onto the phenyl ring.
Sulfonamide formation:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The methoxy groups and the trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Coupling reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to various biological outcomes .
Comparison with Similar Compounds
4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide can be compared with other similar compounds, such as:
4,6-dimethoxy-N-phenyl-5-pyrimidinesulfonamide: Lacks the trifluoromethyl group, which may result in different biological activities and chemical properties.
4,6-dimethoxy-N-[4-(methyl)phenyl]-5-pyrimidinesulfonamide: Contains a methyl group instead of a trifluoromethyl group, leading to variations in its reactivity and applications.
4,6-dimethoxy-N-[4-(chloromethyl)phenyl]-5-pyrimidinesulfonamide:
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]pyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O4S/c1-22-11-10(12(23-2)18-7-17-11)24(20,21)19-9-5-3-8(4-6-9)13(14,15)16/h3-7,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTVVXHTSXZRJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)OC)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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